molecular formula C10H10N2O3S B1442632 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1343152-42-0

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1442632
CAS No.: 1343152-42-0
M. Wt: 238.27 g/mol
InChI Key: ZIGBMQXNFLUVET-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by its thieno[2,3-d]pyrimidine core structure with an ethoxy group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve halogenated compounds and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidines or thieno[2,3-d]pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of various diseases due to its ability to interact with biological targets.

Industry: Industrially, it is used in the development of new materials and chemical processes, contributing to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

  • 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness: 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBMQXNFLUVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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